Hexatriacontane

Beschreibung

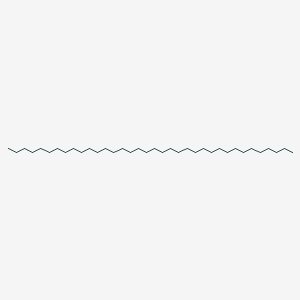

Structure

2D Structure

Eigenschaften

IUPAC Name |

hexatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLYQMBWCWFRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060885 | |

| Record name | Hexatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solidified mass; Odorless; [Alfa Aesar MSDS] | |

| Record name | Hexatriacontane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 298.4 °C at 3 mm Hg | |

| Record name | n-Hexatriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.7803 g/cc at 80 °C | |

| Record name | n-Hexatriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy solid | |

CAS No. |

630-06-8 | |

| Record name | Hexatriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXATRIACONTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexatriacontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX65M35102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hexatriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75.081 °C | |

| Record name | n-Hexatriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of n-Hexatriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of n-hexatriacontane (C₃₆H₇₄), a long-chain saturated hydrocarbon. The information is curated for professionals in research, science, and drug development who require precise data and an understanding of the experimental basis of these properties. This document includes a detailed summary of quantitative data, methodologies for key experiments, and visualizations to illustrate relationships and workflows.

Core Physical Properties

n-Hexatriacontane is a white, waxy solid at room temperature.[1] As a nonpolar molecule, its physical characteristics are primarily dictated by van der Waals forces.

The physical properties of n-hexatriacontane are summarized in the table below. Values are compiled from various sources and represent a consensus or a range where applicable.

| Property | Value | Notes | Citations |

| Molecular Formula | C₃₆H₇₄ | - | [2] |

| Molecular Weight | 506.97 g/mol | - | [2] |

| Appearance | White to off-white waxy solid, powder, or flakes | At standard conditions | |

| Melting Point | 74-78 °C (347.15-351.15 K) | A range is often cited due to purity and experimental method. Specific values include 76.2°C and 76.5°C. | |

| Boiling Point | 497 °C (770.15 K) at 760 mmHg (1 atm) | Decomposes at atmospheric pressure boiling point. Boiling point is typically measured under vacuum, e.g., 265 °C at 1 mmHg. | |

| Density | 0.814 g/cm³ | At temperatures slightly above the melting point. | |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like benzene and chloroform. | - | |

| Crystal Structure | Monoclinic at room temperature | The unit cell parameters are a = 5.57 Å, b = 7.42 Å, c = 48.35 Å, with β = 119° 6'. | |

| Refractive Index | 1.4573 | - |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of n-hexatriacontane.

The melting point of n-hexatriacontane can be accurately determined using the capillary melting point method.

-

Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor. Capillary tubes (sealed at one end).

-

Sample Preparation: A small amount of finely powdered, dry n-hexatriacontane is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact at the bottom.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure sample, this range is typically narrow.

-

Due to its high molecular weight, n-hexatriacontane has a very high boiling point at atmospheric pressure and will likely decompose before this temperature is reached. Therefore, its boiling point is determined under reduced pressure.

-

Apparatus: A vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer. A heating mantle and a calibrated thermometer are also required.

-

Procedure:

-

A sample of n-hexatriacontane is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The system is evacuated to the desired pressure, which is monitored with the manometer.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

The density of n-hexatriacontane, being a solid at room temperature, is typically measured in its molten state.

-

Apparatus: A pycnometer or a vibrating tube densitometer. A temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and placed in a water bath at a specific temperature (e.g., 80°C) until thermal equilibrium is reached. The pycnometer is then weighed again to determine the volume of water it holds.

-

The pycnometer is dried, and the molten n-hexatriacontane is introduced. The pycnometer is again placed in the water bath to reach the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The density is calculated by dividing the mass of the n-hexatriacontane by the volume of the pycnometer determined in step 2.

-

The arrangement of molecules in the solid state is determined by single-crystal X-ray diffraction.

-

Apparatus: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a goniometer, and a detector.

-

Procedure:

-

A suitable single crystal of n-hexatriacontane is grown, typically by slow evaporation from a solution.

-

The crystal is mounted on the goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected by the detector as the crystal is rotated.

-

The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

Visualizations

As a simple alkane, n-hexatriacontane is not involved in complex biological signaling pathways. The following diagrams illustrate the logical relationships between its physical properties and an experimental workflow.

References

Hexatriacontane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties and Therapeutic Potential of a Long-Chain Alkane

Hexatriacontane, a saturated long-chain alkane, has garnered interest within the scientific community for its versatile applications, ranging from a reference standard in analytical chemistry to a functional component in advanced drug delivery systems. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, and delves into its application in drug development, complete with detailed experimental protocols.

Core Physicochemical Data

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 630-06-8 | [1][2][3][4][5] |

| Molecular Formula | C36H74 | |

| Molecular Weight | 506.97 g/mol | |

| Alternate Name | n-Hexatriacontane |

Application in Drug Delivery: this compound-Loaded Transethosomes

Due to its hydrophobic nature and poor water solubility, the bioavailability and therapeutic efficacy of this compound as a standalone agent are limited. However, recent advancements in nanotechnology have demonstrated its potential when incorporated into novel drug delivery systems. One such application is its use in transethosomes, which are ultradeformable vesicles capable of enhanced skin penetration, for the topical delivery of antimicrobial agents.

Experimental Protocols

The following sections detail the methodologies for the formulation, characterization, and evaluation of this compound-loaded transethosomes, based on established research.

1. Formulation of this compound-Loaded Transethosomes (HTC-TES)

The rotary evaporator technique is a common method for the preparation of HTC-TES.

-

Materials:

-

This compound (HTC)

-

Phospholipid (e.g., Lipoid S100)

-

Ethanol

-

Sodium cholate

-

Phosphate buffered saline (PBS)

-

-

Procedure:

-

Dissolve this compound and the phospholipid in ethanol in a round-bottom flask.

-

Place the flask on a rotary evaporator to form a thin lipid film on the flask wall by removing the organic solvent under reduced pressure.

-

Hydrate the thin film with a PBS solution containing sodium cholate by rotating the flask at a controlled temperature above the lipid phase transition temperature.

-

The resulting suspension is then sonicated to reduce the vesicle size and form a homogenous dispersion of transethosomes.

-

2. Characterization of HTC-TES

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using dynamic light scattering (DLS). The particle size and PDI indicate the average size and size distribution of the vesicles, while the zeta potential provides information about their surface charge and stability.

-

Entrapment Efficiency (%EE): The %EE is a measure of the amount of drug successfully encapsulated within the transethosomes. It is typically determined by separating the unentrapped drug from the formulation by ultracentrifugation and quantifying the drug in the supernatant. The %EE is calculated using the following formula:

%EE = [(Total Drug - Unentrapped Drug) / Total Drug] x 100

3. In Vitro Drug Release Study

The drug release profile from the HTC-TES is evaluated using a dialysis bag diffusion technique.

-

Procedure:

-

A known quantity of the HTC-TES formulation is placed in a dialysis bag with a specific molecular weight cut-off.

-

The dialysis bag is then immersed in a receptor medium (e.g., PBS at a physiological pH) and kept at a constant temperature with continuous stirring.

-

At predetermined time intervals, aliquots of the receptor medium are withdrawn and analyzed for the concentration of released this compound using a suitable analytical method like HPLC.

-

The withdrawn volume is replaced with fresh receptor medium to maintain sink conditions.

-

4. Antimicrobial Activity Assessment

The antimicrobial efficacy of the HTC-TES formulation can be evaluated against various microorganisms using standard microbiological assays.

-

Agar Well Diffusion Method:

-

Prepare agar plates inoculated with a standardized concentration of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells in the agar using a sterile borer.

-

Add a specific volume of the HTC-TES formulation, a placebo formulation (without this compound), and a standard antibiotic solution into separate wells.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

-

Signaling Pathways and Logical Relationships

To date, there is a lack of direct scientific evidence detailing the interaction of this compound with specific cellular signaling pathways. Its primary role in a therapeutic context appears to be as a structural component in drug delivery systems rather than a modulator of intracellular signaling.

The following diagram illustrates the logical workflow for the development and evaluation of this compound-loaded transethosomes for antimicrobial applications.

Conclusion

This compound presents as a molecule with significant potential in the field of drug delivery. While its intrinsic biological activity and interaction with signaling pathways remain an area for future investigation, its utility as a hydrophobic component in advanced formulations like transethosomes is evident. The detailed protocols provided in this guide offer a foundational framework for researchers and drug development professionals to explore and harness the capabilities of this compound in creating novel and effective therapeutic systems. Further research is warranted to elucidate any direct pharmacological effects and to expand its applications in medicine.

References

- 1. Formulation Development, Optimization by Box–Behnken Design, and In Vitro and Ex Vivo Characterization of this compound-Loaded Transethosomal Gel for Antimicrobial Treatment for Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquity of a Very-Long-Chain Alkane: A Technical Guide to the Natural Sources and Occurrence of Hexatriacontane

For Researchers, Scientists, and Drug Development Professionals

Hexatriacontane (C36H74) is a saturated, straight-chain hydrocarbon belonging to the class of very-long-chain alkanes. As a non-polar and highly stable molecule, it is a common constituent of natural waxes, particularly in the plant kingdom, where it plays a crucial role in protecting organisms from environmental stressors. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for professionals in research and development.

Natural Sources and Occurrence

This compound is widely distributed in nature, from the epicuticular waxes of plants to environmental matrices. Its presence is a result of biosynthetic pathways in living organisms and its persistence in the environment.

Plants: A Primary Reservoir

The most significant natural source of this compound is the epicuticular wax of plants. This waxy layer serves as a protective barrier against non-stomatal water loss, UV radiation, and pathogen attack.[1][2] this compound is one of many long-chain alkanes that contribute to the hydrophobicity and structural integrity of the plant cuticle.[1][3]

Its presence has been documented in a diverse range of plant species. It is found in the leaves, stems, roots, and flowers of various plants, often as a component of complex wax mixtures.[4]

Table 1: Documented Plant Sources of this compound

| Family | Genus & Species | Common Name | Plant Part | Reference |

| Malvaceae | Gossypium sp. | Cotton | Leaf | |

| Asteraceae | Petasites hybridus | European butterbur | Root | |

| Orchidaceae | Vanilla planifolia / Vanilla madagascariensis | Vanilla | Not specified | |

| Solanaceae | Mandragora autumnalis | Mandrake | Not specified | |

| Annonaceae | Artabotrys odoratissimus | Ylang-ylang vine | Leaves | |

| Euphorbiaceae | Jatropha curcas | Purging nut | Stems, Roots | |

| Fabaceae | Parinari polyandra | - | Stem Bark | |

| Rosaceae | Rosa canina | Dog Rose | Leaves (Epicuticular Wax) |

Insects

Insects utilize hydrocarbons, including long-chain alkanes, as cuticular components to prevent desiccation and as chemical signals (pheromones). While specific studies focusing solely on this compound are less common, it is a known constituent of the complex hydrocarbon profiles found on the surface of various insect species.

Geological and Environmental Occurrence

As a stable hydrocarbon, this compound is found in various environmental and geological contexts. It can be a component of petroleum products and may be released into the environment through the processing and combustion of fossil fuels. Its persistence leads to its detection in various environmental matrices.

Table 2: Environmental Occurrence of this compound

| Matrix | Location/Context | Concentration | Reference |

| Surface Water | Guanabara Bay Basin, Rio de Janeiro, Brazil | Not detected to 0.1 µg/L | |

| Snow | Rural and urban areas in Russia and Finland | 0.70 - 1.51 µg/kg | |

| Urban Air (Particulate Phase) | Nagoya, Japan (1991) | 2.8 ng/m³ (summer), 2.0 ng/m³ (winter) | |

| Urban Air (Vapor Phase) | Nagoya, Japan (1991) | 0.2 ng/m³ | |

| Urban Air (Particulate Phase) | Prato, Italy (2002) | ~1 ng/m³ |

Biosynthesis of Very-Long-Chain Alkanes

In plants, the biosynthesis of very-long-chain alkanes like this compound is part of the broader pathway for cuticular wax production. The process begins with the synthesis of C16 and C18 fatty acids in the plastid. These are then elongated in the endoplasmic reticulum by a series of fatty acid elongase (FAE) complexes to produce very-long-chain fatty acids (VLCFAs) with chain lengths of up to C38. The VLCFAs are then shunted into one of two pathways: an alcohol-forming pathway that produces primary alcohols and wax esters, or an alkane-forming pathway. In the alkane pathway, the VLCFA is reduced to an aldehyde, which is then decarbonylated to form an alkane with one less carbon atom.

Caption: Simplified biosynthetic pathway of very-long-chain alkanes in plants.

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve solvent extraction followed by chromatographic separation and mass spectrometric detection.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix and the desired quantitative accuracy.

-

Soxhlet Extraction: This is a classic and exhaustive method suitable for solid samples like dried plant material.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

-

Extraction: Place the powdered sample (e.g., 200 g) into a thimble and extract with a non-polar solvent like n-hexane (e.g., 800 mL) in a Soxhlet apparatus for 60-72 hours.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude lipid extract.

-

-

Accelerated Solvent Extraction (ASE): A more rapid and automated alternative to Soxhlet, using elevated temperature and pressure.

-

Sample Preparation: Mix the ground sample with a drying agent like diatomaceous earth.

-

Extraction: Pack the sample into an extraction cell. Perform automated solid-liquid extraction with a suitable solvent (e.g., heptane) at elevated temperature (e.g., 100 °C). This can reduce extraction time to approximately 30 minutes per sample.

-

Collection: The extract is automatically collected in a vial.

-

-

Surface Wax Extraction: For specific analysis of epicuticular waxes, mechanical or brief solvent-dipping methods are used.

-

Dipping Method: Briefly immerse intact plant organs (e.g., leaves) in a non-polar solvent like dichloromethane or hexane for 30-60 seconds. This minimizes the extraction of intracellular lipids.

-

Mechanical Stripping: An adhesive (e.g., gum arabic) can be applied to the leaf surface to mechanically strip the epicuticular wax layer, which can then be dissolved in a solvent.

-

Purification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of n-alkanes.

-

Sample Cleanup (Optional): The crude extract may be fractionated using column chromatography (e.g., on silica gel or alumina) to separate alkanes from more polar lipids.

-

GC-MS System: A typical system consists of a gas chromatograph coupled to a mass spectrometer (e.g., a Quadrupole or Ion Trap).

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (60 m x 0.25 mm ID x 1 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2-1.5 mL/min).

-

Injector: Splitless injection at a high temperature (e.g., 250-300 °C).

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 50-80 °C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 280-310 °C, which is held for an extended period (e.g., 5-40 min) to ensure elution of very-long-chain compounds like this compound.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

-

-

Identification and Quantification:

-

Identification: this compound is identified by its retention time compared to an authentic standard and by its characteristic mass spectrum, which shows a molecular ion (m/z 506) and a fragmentation pattern of repeating CnH2n+1 ions.

-

Quantification: An internal standard (e.g., a deuterated alkane or an alkane of a chain length not present in the sample) is added to the sample prior to analysis. The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

-

References

Synthesis of High-Purity Hexatriacontane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for obtaining high-purity hexatriacontane (n-C36H74), a long-chain alkane valuable as a reference standard in analytical chemistry, a model compound in materials science, and a building block in organic synthesis. The synthesis and subsequent purification of such long-chain alkanes to the high purities required for research and pharmaceutical applications present unique challenges. This document details established synthetic methodologies, purification protocols, and analytical techniques for purity verification.

Synthesis Pathways

Two principal methods for the synthesis of this compound are the Kolbe electrolysis of stearic acid and the Wurtz coupling of 1-bromooctadecane. A third potential route involving Grignard reagents is also discussed.

Kolbe Electrolysis of Stearic Acid

The Kolbe electrolysis is an electrochemical method involving the decarboxylative dimerization of carboxylates.[1][2] The electrolysis of the sodium or potassium salt of stearic acid (octadecanoic acid) at the anode yields this compound.

Reaction: 2 CH₃(CH₂)₁₆COOH → CH₃(CH₂)₃₄CH₃ + 2 CO₂ + H₂

This method is advantageous for its use of readily available fatty acid precursors. However, achieving high yields can be challenging, and byproducts may be formed. For instance, the electrolysis of palmitic acid to produce n-triacontane has been reported with a dimer yield of 23%.[3]

Wurtz Coupling of 1-Bromooctadecane

The Wurtz reaction is a classic coupling method that joins two alkyl halides in the presence of a reactive metal, typically sodium, to form a new carbon-carbon bond.[4] For the synthesis of this compound, 1-bromooctadecane is used as the precursor.

Reaction: 2 CH₃(CH₂)₁₇Br + 2 Na → CH₃(CH₂)₃₄CH₃ + 2 NaBr

While a straightforward method for creating symmetrical alkanes, the Wurtz reaction can have limitations, including low yields and the formation of side products.[4]

Grignard Reagent Synthesis

The reaction of a Grignard reagent with an alkyl halide offers another potential pathway for the synthesis of long-chain alkanes. In this case, octadecylmagnesium bromide could be reacted with 1-bromooctadecane.

Reaction: CH₃(CH₂)₁₇MgBr + CH₃(CH₂)₁₇Br → CH₃(CH₂)₃₄CH₃ + MgBr₂

Grignard reagents are highly reactive and can be challenging to handle, requiring strictly anhydrous conditions. The formation of the Grignard reagent itself can be accompanied by the undesired Wurtz coupling product.

Quantitative Data Summary

The following table summarizes the expected and reported quantitative data for the synthesis of long-chain alkanes. Data for this compound is limited; therefore, data from analogous long-chain alkanes are included for comparison.

| Synthesis Method | Precursor | Product | Reported Yield | Reported Purity | Reference |

| Kolbe Electrolysis | Palmitic Acid (C16) | n-Triacontane (C30) | 23% (dimer) | Not Specified | |

| Wurtz Coupling | 1-Bromooctadecane (C18) | This compound (C36) | Yields generally low | Not Specified | |

| Commercial Product | Deuterated Precursors | n-Hexatriacontane-d74 | Not Applicable | 98% |

Experimental Protocols

Kolbe Electrolysis of Stearic Acid

Materials:

-

Stearic acid

-

Methanol

-

Sodium methoxide solution (25% in methanol)

-

Platinum foil electrodes

-

Electrolytic cell

-

Constant current power supply

Procedure:

-

Preparation of the Electrolyte: In a beaker, dissolve 28.4 g of stearic acid in 300 mL of methanol. Carefully add a stoichiometric amount of sodium methoxide solution to neutralize the acid and form the sodium stearate salt. The endpoint can be monitored using a pH indicator.

-

Electrolysis Setup: Transfer the methanolic solution of sodium stearate to an undivided electrolytic cell equipped with two platinum foil electrodes.

-

Electrolysis: Apply a constant current density to the electrodes. The progress of the reaction can be monitored by the evolution of gas (CO₂ and H₂) at the electrodes.

-

Work-up and Isolation: After the reaction is complete, the crude this compound will precipitate from the solution upon cooling. Filter the precipitate and wash it with hot methanol to remove any unreacted stearic acid salt and other soluble impurities.

-

Drying: Dry the product in a vacuum oven.

Wurtz Coupling of 1-Bromooctadecane

Materials:

-

1-Bromooctadecane

-

Sodium metal

-

Anhydrous diethyl ether

-

Ethanol

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 150 mL of anhydrous diethyl ether and 2.3 g of finely dispersed sodium metal.

-

Addition of Alkyl Halide: Prepare a solution of 33.3 g of 1-bromooctadecane in 100 mL of anhydrous diethyl ether. Slowly add this solution to the stirred sodium dispersion over a period of 2 hours.

-

Reflux: After the addition is complete, reflux the reaction mixture for 4 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and cautiously add 50 mL of ethanol to quench any unreacted sodium. Add 100 mL of water and separate the organic layer.

-

Washing and Drying: Wash the organic layer with saturated sodium chloride solution and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound obtained from any of the synthetic routes requires further purification to achieve high purity.

Recrystallization

Recrystallization is a highly effective method for purifying solid long-chain alkanes.

Procedure:

-

Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., toluene, or a mixed solvent system of toluene and hexane).

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Urea Adduction

Urea adduction is a selective method for separating linear n-alkanes from branched and cyclic isomers. Urea forms crystalline complexes with straight-chain alkanes, which can then be separated.

Procedure:

-

Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of hexane and acetone). Add a saturated solution of urea in methanol to precipitate the urea-hexatriacontane adduct.

-

Separation: Separate the solid adduct by filtration or centrifugation.

-

Decomposition: Decompose the adduct by adding hot water to release the purified this compound.

-

Extraction: Extract the this compound with a non-polar solvent like hexane.

-

Solvent Removal: Evaporate the solvent to obtain the purified product.

Molecular Sieve Adsorption

Molecular sieves with appropriate pore sizes (e.g., 5Å) can be used to selectively adsorb linear alkanes.

Procedure:

-

Sieve Activation: Activate the molecular sieves by heating in an oven under vacuum to remove any adsorbed water.

-

Column Packing: Pack a chromatography column with the activated molecular sieves.

-

Elution: Dissolve the crude this compound in a non-polar solvent and pass it through the column. The linear this compound will be retained by the sieves, while branched and cyclic impurities will elute.

-

Desorption: The adsorbed this compound can be recovered by heating the molecular sieves or by displacement with a more strongly adsorbing compound.

Purity Analysis

The purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and the absence of impurities with different chemical shifts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the characteristic C-H stretching and bending vibrations of a long-chain alkane.

Visualized Workflows

Caption: Overall workflow for the synthesis and purification of high-purity this compound.

Caption: Logical relationships between different purification techniques for this compound.

References

An In-Depth Technical Guide to the Characteristics of Hexatriacontane (C36H74) for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexatriacontane (C36H74) is a long-chain, straight-chain alkane that holds significant promise as an excipient in pharmaceutical formulations. Its highly lipophilic nature, solid-state properties at physiological temperatures, and biocompatibility make it an excellent candidate for various drug delivery applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its role in advanced drug delivery systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the potential of this versatile long-chain alkane.

Physicochemical Properties of this compound

This compound is a white, waxy solid at room temperature.[1] Its key physicochemical properties are summarized in the tables below, providing a foundation for its application in pharmaceutical sciences.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | n-Hexatriacontane | [1] |

| CAS Number | 630-06-8 | [1][2] |

| Molecular Formula | C36H74 | |

| Molecular Weight | 506.97 g/mol | |

| Appearance | Waxy solid |

Thermal and Density Properties

| Property | Value | Reference |

| Melting Point | 74-76 °C | |

| Boiling Point | 265 °C at 1 mmHg | |

| Density | 0.7803 g/cm³ at 80 °C |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Benzene | Soluble | |

| Chloroform | Slightly Soluble | |

| Hexanes | Slightly Soluble (with heating and sonication) | |

| Warm Alcohol | Soluble | |

| Turpentine | Soluble | |

| Carbon Disulfide | Soluble | |

| Olive Oil | Soluble |

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its effective use in pharmaceutical development. The following sections detail the methodologies for key analytical experiments.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity and suitability of this compound for applications such as solid lipid nanoparticles.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a powdered form. If necessary, gently crush the waxy solid to obtain a fine powder.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for determining the purity of this compound and identifying any potential impurities.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, such as hexane, to a final concentration of approximately 50 mg/L.

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column suitable for high-temperature analysis.

-

GC Parameters:

-

Injector Temperature: 280°C

-

Detector Temperature: 350°C

-

Carrier Gas: Hydrogen or Helium

-

Oven Program: Start at an initial temperature of 100°C, hold for 1 minute, then ramp up to 340°C at a rate of 10-20°C per minute, and hold for a final period.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the identity of this compound by identifying its characteristic functional groups.

Methodology:

-

Sample Preparation: The this compound sample can be analyzed as a thin film by melting a small amount between two potassium bromide (KBr) plates or as a solid dispersion in a KBr pellet.

-

Instrumentation: Use a calibrated FTIR spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The resulting spectrum should exhibit characteristic C-H stretching vibrations for alkanes around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks from other functional groups confirms the alkane nature of the sample.

Role in Drug Delivery and Cellular Interactions

While this compound does not have a known direct pharmacological effect or a specific signaling pathway it modulates, its utility in drug delivery is significant. It is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are designed to improve the bioavailability of poorly soluble drugs. Its inert and hydrophobic nature allows for the controlled release of encapsulated active pharmaceutical ingredients (APIs).

The primary mechanism by which these this compound-containing nanoparticles facilitate drug delivery is through their interaction with and uptake by cells. The following diagram illustrates the generalized pathway for the cellular uptake of lipid-based nanoparticles.

References

A Comprehensive Technical Guide to the Solubility of Hexatriacontane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of hexatriacontane (C36H74), a long-chain n-alkane, in various organic solvents. Understanding the solubility of such long-chain hydrocarbons is critical in numerous fields, including pharmaceuticals, materials science, and petrochemical engineering, where they are utilized as excipients, building blocks for self-assembled monolayers, and components of complex mixtures. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these experimental processes.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. As a nonpolar molecule, it exhibits greater solubility in nonpolar organic solvents, a characteristic governed by the principle of "like dissolves like." The intermolecular forces in solid this compound are primarily van der Waals forces, which are more easily overcome by solvents with similar intermolecular interactions.[1]

Solubility in n-Alkane Solvents

Research conducted by Madsen and Boistelle provides key quantitative data on the solubility of this compound in a series of n-alkane solvents at various temperatures. The data, expressed as the mole fraction of this compound (x), is summarized below.

| Temperature (°C) | Temperature (K) | Solvent | Solubility (x * 10^4) |

| 11.4 | 284.55 | n-Hexane | 0.11 |

| 15.1 | 288.25 | n-Hexane | 0.19 |

| 19.1 | 292.25 | n-Hexane | 0.33 |

| 23.0 | 296.15 | n-Hexane | 0.56 |

| 27.2 | 300.35 | n-Hexane | 0.96 |

| 31.1 | 304.25 | n-Hexane | 1.55 |

| 35.1 | 308.25 | n-Hexane | 2.51 |

| 19.8 | 292.95 | n-Octane | 0.65 |

| 23.8 | 296.95 | n-Octane | 1.11 |

| 28.0 | 301.15 | n-Octane | 1.86 |

| 32.1 | 305.25 | n-Octane | 3.03 |

| 36.0 | 309.15 | n-Octane | 4.75 |

| 25.0 | 298.15 | n-Decane | 2.15 |

| 29.0 | 302.15 | n-Decane | 3.48 |

| 33.0 | 306.15 | n-Decane | 5.51 |

| 37.0 | 310.15 | n-Decane | 8.52 |

| 30.0 | 303.15 | n-Dodecane | 5.31 |

| 34.0 | 307.15 | n-Dodecane | 8.24 |

| 38.0 | 311.15 | n-Dodecane | 12.5 |

Data sourced from Madsen, H. E. L., & Boistelle, R. (1979). Solubility of octacosane and this compound in different n-alkane solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 75, 1254-1258.

Solubility in Aromatic and Other Organic Solvents

Qualitative data indicates that this compound is soluble in aromatic solvents like benzene and toluene, as well as in chlorinated solvents such as chloroform.[2] It is also reported to be soluble in ligroin, warm alcohol, turpentine, and carbon disulfide.[2] Quantitative data for the solubility of this compound in toluene has been reported, but the specific values were not accessible in the preparation of this guide. Further investigation into the work of Jennings and Weispfennig is recommended for detailed figures on solubility in toluene and other solvent mixtures.[3]

This compound is practically insoluble in water.[2]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid, high-molecular-weight alkane like this compound requires precise and carefully controlled experimental procedures. Below are detailed methodologies for two common approaches: the gravimetric method and the spectroscopic method.

Gravimetric Method for Solubility Determination

This classic method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent.

Objective: To determine the solubility of this compound in an organic solvent at a specific temperature by mass analysis.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (e.g., toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Pre-weighed evaporation dishes or beakers

-

Pipettes

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a conical flask containing a known volume (e.g., 50 mL) of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation. b. Tightly stopper the flask to prevent solvent evaporation. c. Place the flask in a thermostatic water bath set to the desired temperature. d. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous stirring or agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, cease agitation and allow the excess solid to settle. b. Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated pipette to prevent premature crystallization of the solute. c. Immediately filter the solution through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation and Mass Determination: a. Weigh the evaporation dish containing the filtrate to determine the mass of the solution. b. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 80-100°C). Alternatively, use a rotary evaporator or a vacuum desiccator. c. Continue the evaporation process until a constant weight of the dried this compound residue is achieved. d. Weigh the evaporation dish with the dry solute.

-

Calculation of Solubility: a. Mass of the solution: (Weight of dish with filtrate) - (Weight of empty dish) b. Mass of the solute (this compound): (Weight of dish with dry solute) - (Weight of empty dish) c. Mass of the solvent: (Mass of the solution) - (Mass of the solute) d. Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) * 100 e. Mole fraction: Can be calculated from the masses and molecular weights of the solute and solvent.

Differential Scanning Calorimetry (DSC) for Solubility Determination

DSC can be used to determine the solubility of a solid in a liquid by measuring the heat flow associated with the dissolution of the solid as a function of temperature.

Objective: To determine the solubility of this compound in an organic solvent as a function of temperature using DSC.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest

-

Differential Scanning Calorimeter (DSC)

-

Hermetic DSC pans

-

Micropipettes

Procedure:

-

Sample Preparation: a. Prepare several mixtures of this compound and the solvent with varying compositions (e.g., 5, 10, 20, 30 wt% this compound). b. Accurately weigh a small amount of each mixture (typically 5-10 mg) into a hermetic DSC pan and seal it.

-

DSC Analysis: a. Place the sealed pan in the DSC instrument. b. Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the dissolution of the this compound. c. Record the heat flow as a function of temperature. The dissolution of the solid will be observed as an endothermic peak.

-

Data Interpretation: a. The temperature at which the dissolution is complete (the end of the melting peak) corresponds to the saturation temperature for that specific composition. b. By plotting the composition of the mixtures against their respective dissolution temperatures, a solubility curve can be constructed.

Experimental Workflow

The logical progression for determining the solubility of this compound in an organic solvent is depicted in the following workflow diagram.

References

A Technical Guide to the Physicochemical Properties of Hexatriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of hexatriacontane (n-C36H74), a long-chain saturated hydrocarbon. The document details established physicochemical data, outlines rigorous experimental protocols for their determination, and presents visual workflows to ensure accurate and reproducible measurements. This information is critical for professionals in research, chemical sciences, and pharmaceutical development where the thermal properties of long-chain alkanes are of significant interest.

Physicochemical Data of this compound

This compound is a white, waxy solid at standard conditions. Its thermal properties are crucial for its application and handling in various scientific and industrial settings. The following tables summarize the reported melting and boiling points from various sources.

Table 1: Melting Point of this compound

| Melting Point (°C) | Melting Point (K) | Source Notes |

| 75.081 | 348.231 | Experimental Property |

| 71.0 - 77.0 | 344.15 - 350.15 | Range for clear melt |

| 74 - 76 | 347.15 - 349.15 | Lit. value |

| 76.5 | 349.65 | - |

| 76 | 349.15 | - |

| 69 | 342.15 | - |

Table 2: Boiling Point of this compound

| Boiling Point (°C) | Boiling Point (K) | Pressure | Source Notes |

| 298.4 | 571.55 | 3 mmHg | Experimental Property |

| 265 | 538.15 | 1 mmHg (lit.) | - |

| 497.10 | 770.25 | 760 mmHg (est.) | Estimated value |

| 467 | 740.15 | Not Specified | - |

Experimental Protocols

Accurate determination of the melting and boiling points of high molecular weight alkanes like this compound requires precise experimental techniques. The following are detailed methodologies for these key experiments.

Determination of Melting Point (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered this compound sample until a small amount of the solid is packed into the tube to a height of 2-3 mm.[1][2]

-

Packing the Sample: To ensure the sample is tightly packed at the bottom of the tube, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a glass tube) onto a hard surface. The impact will help to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.[3]

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium as the melting point is approached.[2][3]

-

If the melting point is unknown, a preliminary, rapid determination can be performed to find an approximate range. A second, more careful measurement should then be conducted with a fresh sample.

-

-

Observation and Data Recording:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Record the temperature at which the last crystal of the solid melts and the entire sample becomes a transparent liquid. This is the end of the melting range.

-

For a pure compound, the melting range should be narrow, typically 0.5-2°C.

-

Determination of Boiling Point at Reduced Pressure

Due to the high boiling point of this compound at atmospheric pressure, which can lead to decomposition, the boiling point is typically determined under reduced pressure (vacuum).

Apparatus and Materials:

-

Distillation flask (e.g., round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Vacuum source (e.g., vacuum pump)

-

Manometer (to measure pressure)

-

Heating mantle

-

Boiling chips or a magnetic stirrer

-

This compound sample

Procedure:

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus. Place a small amount of this compound and a few boiling chips or a stir bar into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.

-

-

Evacuation: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level, as measured by the manometer.

-

Heating:

-

Begin gently heating the distillation flask using the heating mantle.

-

Adjust the heating rate to achieve a slow and steady distillation, with condensate forming on the thermometer bulb and dripping into the condenser at a rate of one to two drops per second.

-

-

Observation and Data Recording:

-

Allow the temperature to stabilize while the liquid is boiling and refluxing.

-

Record the stable temperature reading from the thermometer. This is the boiling point at the recorded pressure.

-

Record the pressure from the manometer.

-

-

-

Once the measurement is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system to equalize the pressure.

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination at Reduced Pressure.

References

A Technical Guide to the Spectroscopic Analysis of Hexatriacontane

Introduction

Hexatriacontane (C₃₆H₇₄) is a long-chain saturated hydrocarbon, a member of the alkane homologous series.[1] Its high molecular weight and non-polar nature influence its physical and chemical properties, making spectroscopic analysis a critical tool for its identification and characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are provided to aid researchers, scientists, and drug development professionals in their analytical workflows.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format for clarity and comparative analysis.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For a simple, long-chain alkane like this compound, ¹H and ¹³C NMR spectra are characterized by a limited number of signals due to the repetitive methylene units.

¹H NMR Spectral Data

The ¹H NMR spectrum of a straight-chain alkane is relatively simple, with signals for the terminal methyl (-CH₃) and the internal methylene (-CH₂-) protons appearing in a narrow upfield range.[2]

| Proton Type | Structure | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Methyl | CH₃ -(CH₂)₃₄-CH₃ | ~0.88 | Triplet |

| Methylene (adjacent to methyl) | CH₃-CH₂ -(CH₂)₃₃-CH₃ | ~1.26 | Multiplet |

| Internal Methylene | CH₃-CH₂-(CH₂ )₃₂-CH₂-CH₃ | ~1.26 | Broad Singlet |

Note: The signals for the internal methylene protons heavily overlap, appearing as a broad singlet.

¹³C NMR Spectral Data

Due to the symmetry of the this compound molecule, the number of unique carbon signals is less than the total number of carbon atoms. The chemical shifts are sensitive to the position of the carbon atom within the chain.[3]

| Carbon Type | Carbon Position | Approximate Chemical Shift (δ, ppm) |

| Methyl | C1 | ~14.1 |

| Methylene | C2 | ~22.7 |

| Methylene | C3 | ~31.9 |

| Internal Methylene | C4-C17 | ~29.4 - 29.7 |

| Central Methylene | C18 | ~29.7 |

Note: The chemical shifts of the internal methylene carbons (C4 to C17) are very similar and often result in a cluster of overlapping peaks.[3]

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, displaying absorptions corresponding to C-H stretching and bending vibrations.[4]

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |

| C-H Bend (Asymmetric) | -CH₃ | ~1450 | Medium |

| C-H Bend (Symmetric) | -CH₃ | ~1375 | Medium |

| C-H Rocking | -(CH₂)n- (n > 4) | ~720 - 725 | Weak-Medium |

| C-C Stretch | Alkane backbone | 800 - 1300 | Weak |

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a distinct fragmentation pattern. The fragmentation involves the sequential loss of alkyl fragments, leading to a series of peaks separated by 14 mass units (-CH₂-).

| m/z | Relative Intensity (%) | Assignment |

| 506 | 1.0 | [M]⁺ (Molecular Ion) |

| 491 | <1 | [M-CH₃]⁺ |

| 477 | <1 | [M-C₂H₅]⁺ |

| ... | ... | ... |

| 99 | 23.2 | [C₇H₁₅]⁺ |

| 85 | 52.0 | [C₆H₁₃]⁺ |

| 71 | 74.4 | [C₅H₁₁]⁺ |

| 57 | 100.0 | [C₄H₉]⁺ |

| 43 | 54.9 | [C₃H₇]⁺ |

Note: The base peak is typically observed at m/z = 57. The molecular ion peak at m/z = 506 may be weak or absent depending on the ionization method.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Due to the waxy nature of long-chain alkanes, gentle heating may be required to facilitate dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Set a relaxation delay of at least 5 times the longest T₁ of the nuclei of interest to ensure accurate integration, particularly for quantitative analysis.

-

Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation:

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Nujol Mull Method:

-

Sample Preparation:

-

Place a small amount of finely powdered this compound in an agate mortar.

-

Add a few drops of Nujol (mineral oil) and grind the mixture with a pestle to form a smooth paste.

-

Apply a thin, even film of the mull onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to spread the mull.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Record the spectrum. A background spectrum of the clean salt plates should be recorded and subtracted. Note that the Nujol will contribute its own C-H absorption bands to the spectrum.

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as hexane or chloroform.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC) inlet.

-

The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase. For a pure sample of this compound, a single peak is expected.

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

Electron ionization (EI) is a common method for the analysis of alkanes.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to Analytical Grade Hexatriacontane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of analytical grade hexatriacontane (n-C36H74), a long-chain aliphatic hydrocarbon crucial for a variety of scientific applications. This document details commercial suppliers, technical specifications, and a representative experimental protocol for its use as a standard in gas chromatography.

Commercial Suppliers and Specifications

Analytical grade this compound is available from several reputable chemical suppliers. The quality and purity of the standard are critical for accurate and reproducible analytical results. Below is a summary of offerings from prominent vendors.

| Supplier | Product/Catalog No. | Purity (Assay) | Analytical Method | Form | Melting Point (°C) |

| Sigma-Aldrich (Merck) | 52919 / H12552 | ≥98.0% | Gas Chromatography (GC) | Neat (Solid) | 74-77 |

| Thermo Scientific Chemicals | 031641 | ≥97.0% | Gas Chromatography (GC) | Powder, Wax, or Flakes | 71.0-77.0 |

| Aladdin Scientific | H100489 | 96-100% | Gas Chromatography (GC) | White Crystals, Powder | 74-78 |

| Research Scientific | SA/52919-1G | Standard for GC | Gas Chromatography (GC) | Solid | Not Specified |

Note: Purity and specifications can vary by lot. It is essential to consult the Certificate of Analysis (CoA) for the specific batch being used.[1][2][3][4][5]

Core Application: A Standard for Hydrocarbon Analysis

This compound's primary role in analytical chemistry is as a standard, particularly in the analysis of petroleum products and environmental contaminants. Due to its high molecular weight, low volatility, and chemical inertness, it is an excellent marker for the diesel range organics (DRO) fraction in Total Petroleum Hydrocarbon (TPH) analysis.

The following sections detail a representative experimental protocol for the quantification of TPH in an environmental sample using this compound as part of a calibration or internal standard mixture.

Experimental Protocol: Quantification of TPH in Water by GC-FID

This protocol is a composite methodology based on established environmental testing methods, such as those from the U.S. Environmental Protection Agency (EPA). It describes the use of a C12-C40 alkane standard mixture, which would include this compound, for the analysis of extractable petroleum hydrocarbons.

1. Objective: To quantify the concentration of TPH in a water sample using solvent extraction followed by Gas Chromatography with Flame Ionization Detection (GC-FID).

2. Reagents and Standards:

-

Solvents: Dichloromethane (DCM), n-Hexane (pesticide grade or equivalent).

-

Drying Agent: Anhydrous sodium sulfate.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., phenanthrene-d10) in an appropriate solvent.

-

Calibration Standards: Prepare a series of calibration standards containing a certified n-alkane mixture (including n-hexatriacontane, typically in the C12-C40 range) at various concentrations in hexane.

-

This compound Standard: Analytical grade solid.

3. Sample Preparation and Extraction:

-

Collect a 1-liter water sample in a pre-cleaned glass container.

-

Acidify the sample to a pH < 2 with hydrochloric acid.

-

Spike the sample with a known amount of the internal standard stock solution.

-

Transfer the sample to a 2-liter separatory funnel.

-

Add 60 mL of DCM to the funnel, seal, and shake vigorously for 2 minutes, periodically venting pressure.

-

Allow the layers to separate and drain the lower organic layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the organic extracts.

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a rotary evaporator.

-

Exchange the solvent to n-hexane by adding 10 mL of hexane and re-concentrating to the final volume.

4. Gas Chromatography Analysis:

-

Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp: 15°C/minute to 300°C.

-

-

Detector: FID at 300°C.

-

Injection Volume: 1-2 µL.

5. Calibration and Quantification:

-

Inject the prepared calibration standards to generate a calibration curve.

-

The quantification is based on the total area of the chromatogram within the diesel range, which is defined by the retention times of specific n-alkanes in the standard mix (e.g., C12 to C35/C40).

-

Inject the prepared sample extract.

-

Integrate the total area of the unresolved complex mixture (UCM) and any resolved peaks within the defined retention time window.

-

Calculate the TPH concentration in the original sample based on the calibration curve and accounting for the sample volume and final extract volume. The internal standard is used to correct for variations in extraction efficiency and injection volume.

Visualizations

Logical Relationship: Internal Standard Calibration

The diagram below illustrates the principle of using an internal standard for quantification in chromatography. The ratio of the analyte response to the constant internal standard response is used for calibration, which corrects for variations in sample volume and instrument response.

Caption: Principle of Internal Standard Calibration.

Experimental Workflow: TPH Analysis

The following diagram outlines the complete workflow from sample collection to data analysis for the determination of Total Petroleum Hydrocarbons in a water sample, highlighting the role of the this compound-containing standard.

Caption: Workflow for TPH Quantification in Water.

References

Methodological & Application

Application Notes and Protocols for the Use of Hexatriacontane as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For accurate and precise quantification, the use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response. Hexatriacontane (C36H74), a long-chain n-alkane, serves as an excellent internal standard for the analysis of high molecular weight analytes such as lipids, fatty acids, plant waxes, and other non-polar to semi-polar compounds. Its high boiling point, thermal stability, and chemical inertness ensure that it does not interfere with the analytes of interest and remains stable throughout the analytical process.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS analysis.

Properties of this compound as an Internal Standard

This compound is a saturated hydrocarbon with the chemical formula C36H74. Its physical and chemical properties make it an ideal internal standard for the GC-MS analysis of long-chain compounds.

| Property | Value | Reference |

| Molecular Formula | C36H74 | [1] |

| Molecular Weight | 507.0 g/mol | [1] |

| CAS Number | 630-06-8 | |

| Melting Point | 74-76 °C | |

| Boiling Point | 497.1 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in organic solvents like hexane, chloroform, and warm alcohol. | [1] |

| Stability | Stable under recommended storage conditions. | [1] |

Experimental Protocols

The following protocols outline the preparation of standards, sample preparation, and GC-MS analysis for the quantification of a hypothetical long-chain fatty acid analyte using this compound as an internal standard. These protocols can be adapted for other high molecular weight analytes.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 10 mg of this compound (≥98% purity).

-

Dissolve it in 10 mL of a suitable volatile organic solvent such as hexane or chloroform to obtain a stock solution of approximately 1 mg/mL.

-

Store the stock solution in a tightly sealed vial at 4°C.

-

-

Analyte Stock Solution (Analyte Stock):

-

Accurately weigh approximately 10 mg of the high-purity analyte standard.

-

Dissolve it in 10 mL of the same solvent used for the IS stock to prepare a stock solution of approximately 1 mg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock solution.

-